

# Application Notes and Protocols for Sulfo DBCO-UBQ-2 in qPCR Probes

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## Compound of Interest

Compound Name: Sulfo DBCO-UBQ-2

Cat. No.: B15551610

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## Introduction

Quantitative real-time PCR (qPCR) is a cornerstone of molecular biology, enabling the sensitive and specific quantification of nucleic acids. The performance of qPCR assays heavily relies on the design and quality of the fluorescent probes used. **Sulfo DBCO-UBQ-2** is a novel reagent designed for the straightforward preparation of high-performance qPCR probes. It incorporates the UBQ-2 dark quencher, which offers a broad quenching range (560-670 nm) and minimal background fluorescence, conjugated to a Sulfo-DBCO group. This feature allows for a simple and efficient copper-free click chemistry reaction with an azide-modified oligonucleotide, streamlining the synthesis of robust qPCR probes. The inclusion of a sulfonate group enhances water solubility, simplifying the conjugation and purification steps.

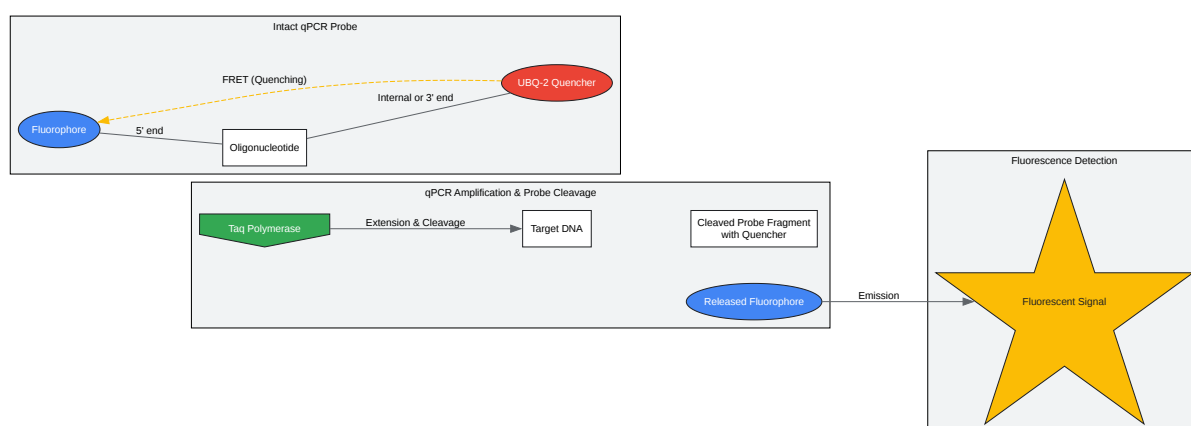
These application notes provide detailed protocols for the design, synthesis, purification, and validation of qPCR probes using **Sulfo DBCO-UBQ-2**.

## Principle of the Technology

The functionality of a qPCR probe relies on the principle of Förster Resonance Energy Transfer (FRET). A fluorophore and a quencher are attached to the same oligonucleotide. When the probe is intact, the quencher is in close proximity to the fluorophore and suppresses its fluorescent signal. During the annealing step of qPCR, the probe binds to its specific target sequence. As the Taq polymerase extends the primer during the extension phase, its 5' to 3'

exonuclease activity cleaves the probe, separating the fluorophore from the quencher. This separation results in an increase in fluorescence, which is proportional to the amount of amplified product.

The use of **Sulfo DBCO-UBQ-2** allows for the precise placement of the UBQ-2 quencher within the oligonucleotide probe via a stable triazole linkage formed through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.



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**Figure 1.** Mechanism of a hydrolysis-based qPCR probe.

## Experimental Protocols

### Design of the Azide-Modified Oligonucleotide Probe

Successful qPCR probe design is critical for assay performance. The following are key considerations for designing an oligonucleotide to be conjugated with **Sulfo DBCO-UBQ-2**:

- **Probe Length:** Typically 20-30 nucleotides.
- **Melting Temperature (T<sub>m</sub>):** The probe T<sub>m</sub> should be 5-10°C higher than the primer T<sub>m</sub>.
- **GC Content:** Aim for a GC content between 35-65%.
- **Sequence:** Avoid runs of identical nucleotides, especially G's, as they can quench the fluorophore. The 5' end should not be a G. The probe should not have significant secondary structures or self-dimerize.
- **Placement of Azide Modification:** The azide group can be incorporated at the 3' end, 5' end, or internally. For optimal quenching, placing the quencher internally, approximately 9-10 bases from the 5' fluorophore, is often recommended for longer probes. For shorter probes, 3' end placement is common. An azide-modifier phosphoramidite can be used during standard oligonucleotide synthesis to introduce the azide group at the desired position.
- **Fluorophore Selection:** Choose a fluorophore compatible with your qPCR instrument and with an emission spectrum that overlaps with the absorption spectrum of UBQ-2 (560-670 nm). Suitable fluorophores include Cy3, TAMRA, ROX, and Texas Red.

### Synthesis of the Azide-Modified Oligonucleotide

The azide-modified oligonucleotide should be synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. An azide-containing phosphoramidite (e.g., Azide-dT) can be used to incorporate the azide group at an internal position, or an azide-modified solid support can be used for 3' modification. For 5' modification, an azide phosphoramidite is added at the final synthesis cycle. The oligonucleotide should be deprotected and desalted according to the manufacturer's protocols. High-purity oligonucleotide is crucial for successful conjugation. HPLC purification is recommended.

## Conjugation of Sulfo DBCO-UBQ-2 to the Azide-Modified Oligonucleotide

This protocol describes the copper-free click chemistry reaction between the **Sulfo DBCO-UBQ-2** and the azide-modified oligonucleotide.

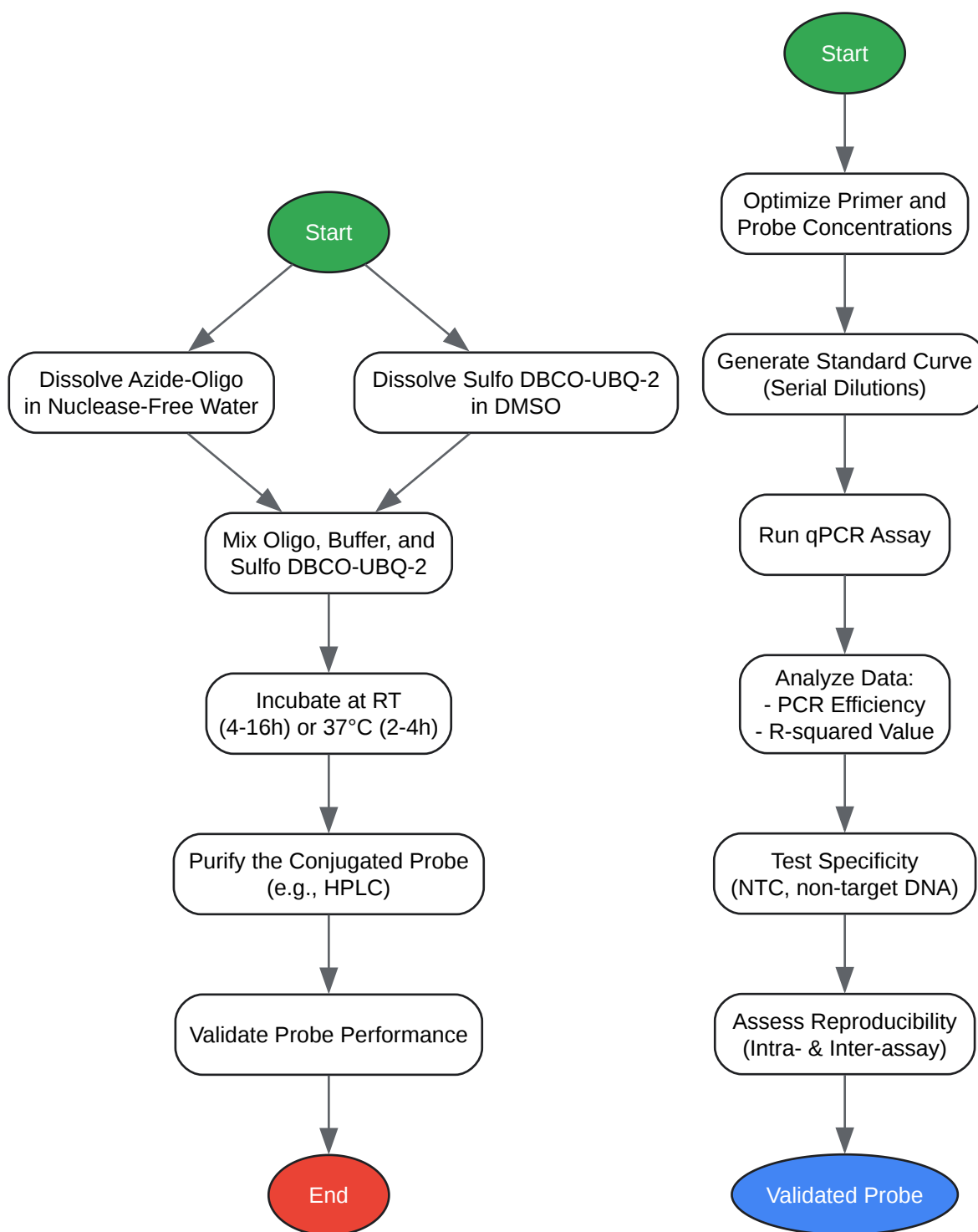
Materials:

- Azide-modified oligonucleotide (HPLC-purified), lyophilized
- **Sulfo DBCO-UBQ-2**
- Nuclease-free water
- Dimethyl sulfoxide (DMSO)
- Reaction buffer: 100 mM sodium phosphate buffer, pH 7.4

Procedure:

- Prepare the Azide-Modified Oligonucleotide: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- Prepare the **Sulfo DBCO-UBQ-2** Solution: Dissolve **Sulfo DBCO-UBQ-2** in DMSO to a final concentration of 10 mM.
- Set up the Conjugation Reaction:
  - In a microcentrifuge tube, combine the following:
    - Azide-modified oligonucleotide (1 mM): 10  $\mu$ L (10 nmol)
    - Reaction buffer (100 mM, pH 7.4): 30  $\mu$ L
    - **Sulfo DBCO-UBQ-2** (10 mM in DMSO): 5  $\mu$ L (50 nmol, 5-fold molar excess)
  - The final volume is 45  $\mu$ L. The final concentration of the oligonucleotide is approximately 222  $\mu$ M.

- Incubate: Mix the reaction gently by pipetting and incubate at room temperature (20-25°C) for 4-16 hours, protected from light. The reaction can also be performed at 37°C for 2-4 hours to potentially increase the reaction rate.
- Monitor the Reaction (Optional): The reaction progress can be monitored by analytical HPLC or mass spectrometry.



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